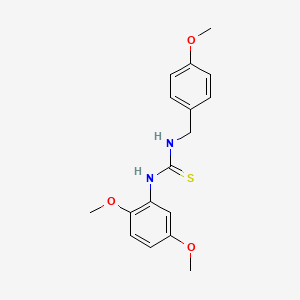
N-(2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a thiourea derivative that has been synthesized through a number of methods and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism, and has been found to increase the expression of heat shock proteins (HSPs), which protect cells from stress. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which regulates lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to increase the expression of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in animals. This compound has also been shown to increase the expression of genes involved in lipid metabolism, glucose uptake, and mitochondrial biogenesis, which can improve energy metabolism and reduce oxidative stress. This compound has been found to have anti-inflammatory and antioxidant effects, and has been shown to protect cells from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments, including its ability to improve the growth rate and immune response of animals, and its potential as an anti-inflammatory and anti-cancer agent. This compound is also relatively easy to synthesize and purify, and can be used in various concentrations and formulations. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and formulation.
Direcciones Futuras
There are several future directions for N-(2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea research, including its use as a bioactive compound in agriculture, animal feed, and aquaculture. This compound can be used to improve the growth rate and immune response of animals, and can be used as a feed additive for fish, shrimp, and poultry. This compound can also be investigated for its potential as an anti-inflammatory and anti-cancer agent, and can be used to inhibit the growth of cancer cells in vitro. Further research is needed to determine the optimal dosage and formulation of this compound for these applications, and to investigate its potential side effects and toxicity.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea has been found to have various scientific research applications, including its use as a bioactive compound in agriculture, animal feed, and aquaculture. This compound has been shown to improve the growth rate, feed intake, and immune response of animals, and has been used as a feed additive for fish, shrimp, and poultry. This compound has also been investigated for its potential as an anti-inflammatory and anti-cancer agent, and has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-6-4-12(5-7-13)11-18-17(23)19-15-10-14(21-2)8-9-16(15)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNNVTDHVSNTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chlorophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3986635.png)
![4-chloro-N-(4-methylbenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3986643.png)
![isopropyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3986647.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986651.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3986655.png)
![1-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B3986667.png)

![ethyl 4-[(3-acetylphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3986681.png)

![methyl {[6-ethyl-3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3986713.png)
![2-chloro-4-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3986714.png)
![8-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3986717.png)